2-Fluoroethanol

Beschreibung

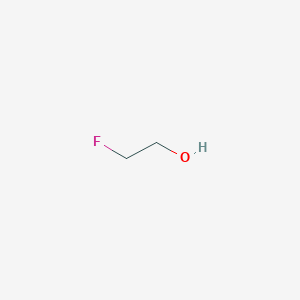

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDYAKVUZMZKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5FO | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059902 | |

| Record name | 2-Fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene fluorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

87.8 °F (EPA, 1998) | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |

| Record name | Ethylene fluorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

371-62-0, 63919-01-7 | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene fluorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063919017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene fluorohydrin | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanol, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M427A5HML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15.61 °F (EPA, 1998), -26.4 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Fluoroethanol chemical properties and structure

An In-depth Technical Guide to 2-Fluoroethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂H₅FO), a simple fluorinated alcohol, serves as a critical building block in the synthesis of a wide array of valuable fluorinated compounds.[1] Its unique structural and chemical properties, largely influenced by the highly electronegative fluorine atom, make it a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of this compound, intended for professionals in research and drug development. The strategic incorporation of fluorine can significantly modify a molecule's stability, reactivity, and biological activity.[2]

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic alcohol odor.[3][4] It is miscible with water and many organic solvents.[3][4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₅FO | [3][5] |

| Molar Mass | 64.06 g·mol⁻¹ | [3][5] |

| Density | 1.1040 g/cm³ at 20 °C (68 °F) | [3][5] |

| 1.091 g/mL at 25 °C (lit.) | [2][4] | |

| Melting Point | -26.5 °C (-15.7 °F; 246.7 K) | [2][3][4] |

| Boiling Point | 103.5 °C (218.3 °F; 376.6 K) at 760 mmHg | [2][3][5] |

| Flash Point | 31 °C (88 °F; 304 K) | [2][3] |

| Solubility | Miscible in water, ethanol, ethyl ether, acetone | [3][4][5] |

| Vapor Pressure | 19 mbar (15 °C) | [3] |

| 16 mm Hg (20 °C) | [4] | |

| 21.3 mmHg | [5] | |

| Acidity (pKa) | 14.74 (predicted) | [3] |

| Refractive Index (n²⁰/D) | 1.365 | [2][4] |

| LogP (Octanol/Water) | -0.67 | [5][6] |

Molecular Structure and Conformational Analysis

The structure of this compound is notable for its conformational preference. Due to a phenomenon known as the "gauche effect," the gauche conformer is significantly more stable than the anti conformer.[7][8][9] This stability is attributed to a combination of intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the electronegative fluorine atom, as well as hyperconjugation.[3][7][10] In the hyperconjugation model, electron density is donated from the C-H σ bonding orbital to the C-F σ* antibonding orbital, an interaction that is maximized in the gauche conformation.[9] Electron diffraction studies have shown that in the vapor phase, this compound exists almost entirely (>90%) in the gauche form.[10]

Caption: Conformational isomers of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quality control of this compound.[11][12]

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Signals from methylene (B1212753) (-CH₂) and hydroxyl (-OH) groups. | [11][12][13] |

| ¹³C NMR | Elucidates the carbon backbone. | [11][12][14] |

| ¹⁹F NMR | Highly sensitive detection and characterization of the fluorine atom. | [11][12][15] |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), Strong C-F stretch (~1000-1100 cm⁻¹). | [11][12] |

| Mass Spectrometry | Confirms molecular weight and provides characteristic fragmentation patterns. | [11][12] |

Synthesis and Reactivity

Synthesis

The most common laboratory and industrial synthesis of this compound is a halogen exchange reaction, specifically a Finkelstein reaction.[2][3] This typically involves treating 2-chloroethanol (B45725) with an alkali metal fluoride (B91410), such as potassium fluoride.[2][3]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Finkelstein Reaction[16]

A detailed experimental protocol adapted from the literature is as follows:

-

Apparatus Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a distillation column (e.g., 30-cm) is assembled.

-

Reactant Mixture: A mixture of 350 g of dry, powdered potassium fluoride, 230 g of ethylene glycol, and 130 g of diethylene glycol is added to the reaction vessel.

-

Reaction Conditions: The mixture is heated to and maintained at 170-180 °C with stirring.

-

Addition of Starting Material: 322 g of 2-chloroethanol is added dropwise over a period of 3 hours.

-

Product Collection: The this compound product (boiling point 97-104 °C) is continuously distilled off through the column as it is formed.

-

Completion: After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product.

-

Purification: The crude product is collected and may be stored over sodium fluoride to remove any traces of hydrogen fluoride. It is then purified by redistillation to yield the final product.

Reactivity

The presence of the electronegative fluorine atom influences the reactivity of this compound.[11]

-

Dehydrofluorination: In the presence of a base, this compound undergoes dehydrofluorination to yield acetaldehyde.[3]

-

Esterification: It reacts with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base to form the corresponding triflate ester.[2][3]

-

Intermediate in Synthesis: It is a valuable building block for introducing the fluoroethyl moiety into larger molecules, participating in reactions like etherifications and fluoroalkylations.[1][2]

Applications in Research and Drug Development

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][16] This makes fluorinated compounds highly valuable in medicinal chemistry.

-

Pharmaceutical Intermediates: this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The fluoroethoxy group is a common structural motif in various drug candidates.

-

PET Radiotracers: The 2-[¹⁸F]-fluoroethoxy group is incorporated into various radiotracers used in Positron Emission Tomography (PET) imaging, such as [¹⁸F]-fluoroethyl-l-tyrosine.[3]

-

Fine Chemicals: It is used in the synthesis of specialized fluorinated fine chemicals for agrochemicals and advanced materials.[1] The demand for complex molecular structures with precise fluorination continues to grow.[2]

Caption: Role of this compound in chemical applications.

Safety and Handling

This compound is a highly toxic and flammable compound that requires strict safety protocols for handling.[2][17]

-

Toxicity: It is classified as very toxic by inhalation, in contact with skin, and if swallowed.[4][18] Its toxicity stems from its in-vivo metabolism by alcohol dehydrogenase to fluoroacetaldehyde (B75747) and subsequently to fluoroacetate.[2][3] Fluoroacetate is a potent metabolic poison that inhibits the aconitase enzyme in the TCA cycle.[3] Exposure can lead to severe central nervous system effects, respiratory failure, and can be fatal.[3][18]

-

Flammability: It is a flammable liquid with a flash point of 31 °C (88 °F).[17] Keep away from heat, sparks, open flames, and other ignition sources.[6][17]

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[4][17] Avoid all personal contact, including inhalation.[18]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][17] Store away from incompatible materials and ignition sources.[6]

-

First Aid: In case of exposure, immediate medical attention is critical.[2] For skin contact, immediately flush with large amounts of water and remove contaminated clothing.[18] If inhaled, move the victim to fresh air.[2] If swallowed, seek emergency medical help immediately.[17]

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [chembk.com]

- 5. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. In 2 - Fluoroethanol which conformer will be most stable? [allen.in]

- 9. Gauche effect - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Fluoroethanol (CAS 371-62-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoroethanol (CAS 371-62-0), a critical fluorinated building block in organic synthesis. The document details its chemical and physical properties, spectroscopic signature, synthesis and purification protocols, and key applications, with a focus on its role in drug development. Furthermore, it outlines its toxicological profile, including its mechanism of action and established experimental protocols for safety assessment. This guide is intended to be a valuable resource for researchers and professionals working with or considering the use of this versatile and highly reactive compound.

Core Characteristics

This compound, also known as ethylene (B1197577) fluorohydrin, is a colorless, hygroscopic liquid with a slightly sweet odor.[1] Its unique properties, imparted by the presence of a fluorine atom, make it a valuable intermediate in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a flammable liquid and is fully miscible with water and alcohol.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C2H5FO | [1][5] |

| Molecular Weight | 64.06 g/mol | [5] |

| Appearance | Clear, colorless liquid | [1][3] |

| Melting Point | -26.5 °C | [4][6] |

| Boiling Point | 103 °C at 757 mmHg | [4][6] |

| Density | 1.091 g/mL at 25 °C | [4][6] |

| Vapor Pressure | 16 mmHg at 20 °C | [4][6] |

| Flash Point | 31.1 °C (88 °F) | [4][7] |

| Refractive Index (n20/D) | 1.365 | [4][6] |

| Solubility | Fully miscible in water | [4] |

| pKa | 13.92 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.[8]

| Spectroscopic Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show three signals: a triplet for the hydroxyl proton (-OH), a doublet of triplets for the methylene (B1212753) group adjacent to the hydroxyl group (-CH2OH), and a doublet of triplets for the methylene group adjacent to the fluorine atom (-CH2F). The coupling between the protons and the fluorine atom will be observed. |

| ¹³C NMR | The carbon NMR spectrum will display two signals corresponding to the two carbon atoms. The carbon bonded to the fluorine atom will appear at a characteristic chemical shift due to the strong deshielding effect of fluorine. |

| ¹⁹F NMR | The fluorine NMR spectrum will show a single triplet, resulting from the coupling with the adjacent methylene protons. |

| FTIR | The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A strong absorption band in the 1000-1100 cm⁻¹ region is characteristic of the C-F stretching vibration.[9] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. |

Synthesis and Purification

Synthesis via Finkelstein Reaction

A common and effective method for the synthesis of this compound is the Finkelstein reaction, which involves a halogen exchange.[10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a mixture of 350 g of dry, powdered potassium fluoride (B91410), 230 g of ethylene glycol, and 130 g of diethylene glycol is prepared.[5]

-

Addition of Reactant: The mixture is heated to and maintained at a temperature of 170-180 °C with vigorous stirring.[5] 322 g of 2-chloroethanol (B45725) is then added dropwise from the dropping funnel over a period of 3 hours.[5]

-

Distillation: During the addition, this compound, which has a lower boiling point than the starting material, is continuously distilled off through a 30-cm distillation column. The collection temperature is typically between 97-104 °C.[5][10]

-

Completion and Isolation: After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product from the reaction mixture.[5]

-

Initial Purification: The crude product is collected and stored over sodium fluoride to remove any traces of hydrogen fluoride.[5]

-

Final Purification: The product is then redistilled to yield pure this compound.[5] A reported yield for this method is 42.5%.[5]

Purification by Fractional Distillation

Fractional distillation is employed to purify this compound from impurities with close boiling points.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a distillation head with a thermometer, and a receiving flask.

-

Charging the Flask: The crude this compound is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Fraction Collection: The temperature at the distillation head is monitored closely. The fraction that distills over at the boiling point of this compound (approximately 103 °C at atmospheric pressure) is collected in the receiving flask.

-

Completion: Heating is discontinued (B1498344) once the temperature begins to drop or rise significantly, indicating that the desired fraction has been collected.

Applications in Drug Development

The introduction of fluorine into a molecule can significantly alter its biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] this compound serves as a key building block for introducing the 2-fluoroethyl group into pharmacologically active molecules.

Synthesis of Fleroxacin (B1672770)

Fleroxacin is a fluoroquinolone antibiotic. While the direct synthesis of Fleroxacin often starts from a different fluorinated precursor, the 2-fluoroethyl group is a key structural motif. A plausible synthetic route to introduce this group could involve the alkylation of a suitable precursor with a 2-fluoroethylating agent, which can be derived from this compound. For example, 2-fluoroethyl tosylate, prepared from this compound, is a common reagent for this purpose.

A published synthesis of an analog of Fleroxacin involves the alkylation of 6,7,8-Trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with 2-bromoethanol, followed by further steps.[11] This highlights the utility of 2-haloethanol derivatives in building the core structure of such antibiotics.

Safety and Toxicology

This compound is a highly toxic substance and must be handled with extreme caution.[3] It is fatal if swallowed, inhaled, or in contact with skin.[10]

Toxicity Data

| Route | Species | LD50/LC50 | Reference(s) |

| Oral | Rat | LD50: 5 mg/kg | [3] |

| Inhalation | Rat | LC50: 200 mg/m³/10m | [3] |

| Intraperitoneal | Rat | LD50: 1.75 mg/kg | [3] |

| Inhalation | Mouse | LC50: 1100 mg/m³/10m | [3] |

| Intraperitoneal | Mouse | LD50: 10 mg/kg | [3] |

| Subcutaneous | Mouse | LD50: 15 mg/kg | [3] |

| Inhalation | Dog | LC50: 7 mg/m³/10m | [3] |

| Inhalation | Monkey | LC50: 35 mg/m³/10m | [3] |

Mechanism of Toxicity

The toxicity of this compound is due to its metabolic conversion to fluoroacetate.[12] This process is often referred to as "lethal synthesis."

-

Oxidation: this compound is oxidized by alcohol dehydrogenase to fluoroacetaldehyde.

-

Further Oxidation: Fluoroacetaldehyde is then oxidized to fluoroacetate.

-

Conversion to Fluorocitrate: Fluoroacetate is subsequently converted to fluorocitrate.

-

Inhibition of Aconitase: Fluorocitrate acts as a potent inhibitor of the enzyme aconitase, a key enzyme in the citric acid (TCA) cycle.

-

Disruption of Cellular Respiration: The inhibition of the TCA cycle leads to a buildup of citrate (B86180) and disrupts cellular respiration, ultimately causing cell death.

Experimental Protocols for Toxicity Testing

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423):

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dose Administration: A single dose of this compound is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Stepwise Procedure: The test proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group (higher or lower). The test is stopped when a predefined stopping criterion is met, which allows for classification of the substance into a toxicity class.

Acute Dermal Irritation/Corrosion (OECD 404):

-

Animal Selection: Albino rabbits are typically used.

-

Test Area Preparation: The fur is clipped from a small area on the back of the animal.

-

Application: A single dose (0.5 mL for liquids) of this compound is applied to the prepared skin area and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations continue for up to 14 days to assess the reversibility of any effects.[2]

Acute Eye Irritation/Corrosion (OECD 405):

-

Animal Selection: Albino rabbits are the preferred species.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[4] The observation period can be extended to 21 days to assess reversibility.[6]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of fluorinated pharmaceuticals. Its unique properties necessitate a thorough understanding of its characteristics, handling procedures, and toxicological profile. This guide provides a comprehensive resource for researchers and professionals, summarizing key data and outlining detailed experimental protocols to ensure its safe and effective use in the laboratory and beyond. The continued exploration of organofluorine chemistry will undoubtedly unveil new and innovative applications for this important building block.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 4. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 5. prepchem.com [prepchem.com]

- 6. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Synthesis and biodistribution of 18F-labeled fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

An In-depth Technical Guide to the Physical Properties of 2-Fluoroethanol

This guide provides a comprehensive overview of the key physical properties of 2-Fluoroethanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information for their work. This document outlines the established values for these properties, presents detailed experimental protocols for their determination, and includes a logical workflow diagram for clarity.

Core Physical Properties

This compound (CAS No: 371-62-0), with the chemical formula CH₂FCH₂OH, is a colorless liquid. Its physical characteristics are crucial for its handling, application in synthesis, and for safety considerations.

The boiling point and density of this compound are summarized in the table below. These values are compiled from various reputable sources and represent the accepted physical constants for this compound under standard conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 103-103.5 °C | At 757-760 mmHg |

| Density | 1.091 g/mL | At 25 °C |

| 1.1040 g/cm³ | At 20 °C |

Note: Slight variations in reported values can be attributed to differences in experimental conditions and measurement precision.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of a liquid such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.

Methodology: Micro-Boiling Point Determination using a Capillary Tube

This method is suitable for small sample volumes.

-

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 110 °C range)

-

Heating apparatus (e.g., oil bath or a melting point apparatus like MelTemp)[1]

-

Rubber band or wire to attach the test tube to the thermometer

-

-

Procedure:

-

A few milliliters of this compound are placed into the small test tube.[2]

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

The test tube assembly is attached to a thermometer.

-

The entire setup is immersed in a heating bath.

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

As the liquid approaches its boiling point, the rate of bubbling from the capillary will increase significantly.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[3]

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[3] This temperature is recorded.

-

Density is the mass of a substance per unit volume. It is an intrinsic property that can be used to identify a substance and assess its purity.

Methodology: Density Determination using a Pycnometer or Volumetric Glassware

This method provides a straightforward and accurate way to determine the density of a liquid.

-

Apparatus:

-

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.

-

The pycnometer is filled with a known volume of this compound. If using a graduated cylinder, a specific volume is carefully measured.[4]

-

The mass of the pycnometer filled with the liquid is then measured.[4]

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) [4]

-

Mandatory Visualization

To illustrate the logical flow of determining these physical properties, the following diagram has been generated using the DOT language.

References

- 1. phillysim.org [phillysim.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

Synthesis of 2-Fluoroethanol from 2-Chloroethanol: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-fluoroethanol from 2-chloroethanol (B45725). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the primary synthetic routes, with a focus on the halide exchange reaction. It includes a comparative analysis of different methodologies, detailed experimental protocols, and visual representations of the reaction mechanism and workflow to facilitate understanding and replication.

Introduction

This compound (C₂H₅FO) is a colorless liquid and one of the simplest stable fluorinated alcohols.[1] Its unique properties, stemming from the presence of a fluorine atom, make it a valuable building block and intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[2] The conversion of 2-chloroethanol to this compound is a key transformation, typically achieved through a nucleophilic substitution reaction. This guide focuses on the prevalent methods for this synthesis, providing detailed procedural information and comparative data.

Core Synthesis Pathway: Halide Exchange Reaction

The most common method for synthesizing this compound from 2-chloroethanol is a halide exchange, specifically a Finkelstein reaction.[1] In this Sₙ2 reaction, the chlorine atom in 2-chloroethanol is displaced by a fluoride (B91410) ion from a fluoride salt.

The general reaction is as follows:

HO-CH₂-CH₂-Cl + MF → HO-CH₂-CH₂-F + MCl

Where MF represents a metal fluoride, with potassium fluoride (KF) being a frequently used reagent.

Comparative Analysis of Synthetic Protocols

Several protocols have been reported for the synthesis of this compound from 2-chloroethanol. The primary differences lie in the choice of solvent, catalyst, and reaction conditions, which significantly impact the reaction yield and purity of the final product.

| Parameter | Method 1: High-Temperature Glycol Solvent | Method 2: Aqueous Potassium Hydroxide |

| Fluoride Source | Potassium Fluoride (KF) | Not explicitly stated, likely KF or another fluoride salt with KOH |

| Solvent | Ethylene (B1197577) Glycol & Diethylene Glycol | Water |

| Catalyst/Additive | None specified | Potassium Hydroxide (KOH) |

| Temperature | 170-180 °C | Not specified |

| Reaction Time | 3 hours (for addition) | 2 hours |

| Reported Yield | 42.5%[3] | 90%[4] |

| Reference | J. Amer. Chem. Soc, 70, 2596 (1948)[3] | Journal of Organic Chemistry USSR, 22, 1146 (1986)[4] |

Note: The high yield reported for Method 2 should be approached with consideration of the reaction scale and purification methods employed in the original publication. The high-temperature glycol method is a well-documented and established procedure.

Detailed Experimental Protocols

Protocol: High-Temperature Synthesis in Glycol Solvent

This protocol is adapted from the procedure described in the Journal of the American Chemical Society.[3] It relies on a high-temperature reaction with continuous distillation of the product.

Materials:

-

2-Chloroethanol (Ethylene chlorohydrin): 322 g

-

Potassium Fluoride (dry, powdered): 350 g

-

Ethylene Glycol: 230 g

-

Diethylene Glycol: 130 g

-

Sodium Fluoride (for drying)

Equipment:

-

Reaction flask with stirring mechanism

-

Heating mantle

-

Dropping funnel

-

30-cm distillation column

-

Condenser and receiving flask

Procedure:

-

Setup: Assemble the reaction flask with a stirrer, heating mantle, dropping funnel, and distillation column connected to a condenser and receiving flask.

-

Initial Charge: Charge the reaction flask with 350 g of dry, powdered potassium fluoride, 230 g of ethylene glycol, and 130 g of diethylene glycol.

-

Heating and Addition: Begin stirring and heat the mixture to 170-180 °C.

-

Slowly add 322 g of 2-chloroethanol from the dropping funnel over a period of 3 hours.

-

Product Distillation: The product, this compound, has a lower boiling point than the starting materials and will distill off continuously during the addition. Maintain the reaction temperature to ensure efficient distillation (boiling point of crude product: 97-104 °C).

-

Completion: After the addition is complete, draw a slow stream of air through the apparatus to ensure all the this compound has been removed from the reaction mixture.

-

Purification: a. The crude product yield is approximately 152.5 g. b. Add a small amount of sodium fluoride to the crude product to remove any traces of hydrogen fluoride. c. Redistill the dried product to obtain pure this compound. The final yield is approximately 109 g (42.5%).

Considerations for Optimization

Phase-Transfer Catalysis (PTC): For halide exchange reactions, phase-transfer catalysis can be a powerful technique to improve reaction rates and yields, potentially allowing for milder reaction conditions.[5][6] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the fluoride anion from a solid or aqueous phase into the organic phase where the 2-chloroethanol resides.[7] This approach could eliminate the need for high-boiling point solvents like glycols and reduce the required temperature, thereby minimizing side reactions.

Solvent Selection: The choice of solvent is critical. While high-boiling point solvents like glycols are effective for the high-temperature method, polar aprotic solvents such as acetonitrile (B52724) or DMF could also be suitable, especially in combination with a phase-transfer catalyst. These solvents can help to solubilize the potassium fluoride and promote the Sₙ2 reaction.

Safety Considerations

-

2-Chloroethanol: This substance is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

This compound: The product is also toxic.[1] All handling should be performed with caution.

-

High Temperatures: The high-temperature synthesis protocol requires careful monitoring to prevent overheating and potential decomposition of the reagents.

Conclusion

The synthesis of this compound from 2-chloroethanol via a Finkelstein-type halide exchange is a well-established and reliable method. The high-temperature protocol using glycol solvents provides a consistent, albeit moderate, yield. For researchers seeking to optimize this transformation, exploring alternative conditions such as the use of phase-transfer catalysts and different solvent systems may lead to higher yields and more favorable, milder reaction conditions. Careful adherence to safety protocols is essential when handling the toxic reactants and products involved in this synthesis.

References

An In-depth Technical Guide to the Finkelstein Reaction for 2-Fluoroethanol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Finkelstein reaction as applied to the synthesis of 2-fluoroethanol, a valuable building block in the pharmaceutical and agrochemical industries. This document details the core principles of the reaction, provides specific experimental protocols, and presents quantitative data to facilitate its application in a laboratory setting.

Introduction to the Finkelstein Reaction

The Finkelstein reaction is a nucleophilic substitution reaction (typically SN2) that involves the exchange of a halogen atom in an alkyl halide for another.[1][2][3] It is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the metal halide salts in the chosen solvent or by using a large excess of the halide salt.[1][2] For the synthesis of fluoroalkanes, a common precursor is an alkyl chloride or bromide, which is treated with a fluoride (B91410) salt, most commonly potassium fluoride (KF).[2][4] The use of polar, high-boiling point solvents is typical for this transformation.[2]

The synthesis of this compound from a 2-haloethanol precursor via the Finkelstein reaction is a classical and effective method. The general transformation is depicted below:

X-CH₂CH₂-OH + KF → F-CH₂CH₂-OH + KX (where X = Cl or Br)

The success of this reaction is contingent on several factors, including the choice of starting material, the fluoride source, the solvent system, and the reaction temperature.

Reaction Mechanism

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In the case of this compound synthesis, the fluoride ion (F⁻) from the potassium fluoride acts as the nucleophile, attacking the carbon atom bonded to the halogen (e.g., chlorine in 2-chloroethanol). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for 2-chloroethanol). The reaction is a single, concerted step where the new carbon-fluorine bond forms simultaneously as the carbon-halogen bond breaks.

Figure 1: SN2 Mechanism of the Finkelstein Reaction for this compound Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data from two distinct experimental protocols for the synthesis of this compound via a Finkelstein-type reaction.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 2-Chloroethanol (Ethylene chlorohydrin) | 2-Chloroethanol |

| Fluoride Source | Potassium Fluoride (dry, powdered) | Potassium Hydroxide (B78521) (in situ HF source) |

| Solvent | Ethylene (B1197577) Glycol / Diethylene Glycol | Water |

| Temperature | 170-180 °C | Not specified (likely reflux) |

| Reaction Time | 3 hours (addition) | 2 hours |

| Yield | 42.5% | 90% |

| Reference | J. Amer. Chem. Soc, 70, 2596 (1948)[1] | Burmakov, A. I., et al. (1986)[5] |

Experimental Protocols

Protocol 1: High-Temperature Fluorination in Glycol Solvents

This protocol describes a classic approach using high temperatures and a high-boiling point solvent mixture.

Materials:

-

2-Chloroethanol (Ethylene chlorohydrin): 322 g

-

Potassium Fluoride (dry, powdered): 350 g

-

Ethylene Glycol: 230 g

-

Diethylene Glycol: 130 g

-

Sodium Fluoride (for drying)

Procedure:

-

A mixture of dry, powdered potassium fluoride, ethylene glycol, and diethylene glycol is prepared in a suitable reaction vessel equipped with a stirrer, dropping funnel, and a distillation column (30 cm).

-

The mixture is heated to 170-180 °C with stirring.

-

2-Chloroethanol is added dropwise to the hot mixture over a period of 3 hours.

-

During the addition, the product, this compound (boiling point: 97-104 °C), is continuously distilled off through the column.

-

After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product.

-

The crude product (approximately 152.5 g) is collected and dried over sodium fluoride to remove any traces of hydrogen fluoride.

-

The dried product is then redistilled to yield pure this compound (109 g, 42.5% yield).[1]

Protocol 2: Aqueous Fluorination with Potassium Hydroxide

This protocol, reported by Burmakov and colleagues, offers a higher yield in an aqueous medium. While the original source refers to potassium hydroxide, it is likely used to generate the fluoride nucleophile in situ from a fluorine source not explicitly detailed in the abstract.

Materials:

-

2-Chloroethanol

-

Potassium Hydroxide

-

Water

Procedure:

-

2-Chloroethanol is reacted with potassium hydroxide in water.

-

The reaction is carried out for 2 hours.

-

The workup procedure is not detailed in the available abstract but would typically involve extraction and distillation.

-

This method is reported to yield 90% of this compound.[5]

Experimental Workflow and Logical Relationships

The general workflow for the synthesis of this compound via the Finkelstein reaction can be visualized as a series of sequential steps.

Figure 2: General Experimental Workflow for this compound Synthesis.

Considerations for Optimization

-

Fluoride Source: The reactivity of potassium fluoride can be enhanced by using it in a spray-dried form, which increases its surface area and activity.

-

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective for Finkelstein reactions and may offer advantages in certain cases.[2]

-

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the fluoride ion into the organic phase, potentially allowing for lower reaction temperatures and improved yields, especially in biphasic systems.

-

Leaving Group: While 2-chloroethanol is a common starting material, 2-bromoethanol (B42945) can also be used. Bromoalkanes are generally more reactive than chloroalkanes in SN2 reactions.

Conclusion

The Finkelstein reaction remains a robust and versatile method for the synthesis of this compound. By carefully selecting the reaction conditions, researchers can achieve high yields of this important fluorinated building block. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this reaction in a laboratory setting. Further optimization, potentially exploring alternative fluoride sources or the use of phase-transfer catalysis, may lead to even more efficient and scalable synthetic routes.

References

2-Fluoroethanol stability and reactivity profile

An In-depth Technical Guide on the Stability and Reactivity Profile of 2-Fluoroethanol

Abstract

This compound (CAS: 371-62-0), with the chemical formula FCH₂CH₂OH, is the simplest stable fluorinated alcohol. It is a colorless liquid utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the incorporation of a fluorine atom can modulate biological activity, stability, or reactivity.[1] However, its high toxicity, stemming from its metabolic conversion to fluoroacetate, necessitates a thorough understanding of its stability and reactivity for safe handling and effective application. This document provides a comprehensive technical overview of the structural characteristics, conformational stability, reactivity profile, thermal decomposition pathways, and toxicological mechanism of this compound, intended for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a flammable, colorless liquid that is miscible with water and soluble in many organic solvents.[2] Its key physical properties are summarized in Table 1. The presence of the hydroxyl and fluoro groups makes it a versatile chemical building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂H₅FO | [1] |

| Molar Mass | 64.06 g·mol⁻¹ | [2] |

| CAS Number | 371-62-0 | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.091 - 1.104 g·cm⁻³ at 20-25 °C | [1][2] |

| Melting Point | -26.5 °C (-15.7 °F) | [1][2] |

| Boiling Point | 103.5 °C (218.3 °F) | [2] |

| Flash Point | 34 °C (93.2 °F) | [2] |

| Vapor Pressure | 16 - 19 mbar at 15-20 °C | [2] |

| Refractive Index (n20/D) | 1.365 | [1] |

| pKa | 14.74 (predicted) |[2] |

Spectroscopic techniques are essential for the quality control and structural confirmation of this compound.[3]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR shows signals for the methylene (B1212753) and hydroxyl protons, while ¹³C NMR elucidates the carbon backbone. ¹⁹F NMR is particularly sensitive for confirming the presence and environment of the fluorine atom.[3]

-

Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch around 3200-3600 cm⁻¹ and a strong C-F stretch in the 1000-1100 cm⁻¹ region.[3]

-

Mass Spectrometry (MS): Used to confirm the molecular weight, with a molecular ion peak and characteristic fragmentation patterns.[3][4]

Structural Analysis and Conformational Stability

The stability of this compound is significantly influenced by intramolecular forces, specifically hydrogen bonding. Rotation around the carbon-carbon single bond gives rise to several conformers, including eclipsed, anti, and gauche forms.[5] Due to an intramolecular hydrogen bond between the hydroxyl proton and the electronegative fluorine atom, the gauche conformer is the most stable configuration.[2][5][6][7] This stabilization is a well-documented phenomenon. The general order of stability is Gauche > Anti > Eclipsed.[5][8][9]

Caption: Conformational stability hierarchy of this compound.

Reactivity Profile

This compound's reactivity is dictated by its two functional groups: the hydroxyl group and the carbon-fluorine bond.

Reactions Involving the Hydroxyl Group

Like other alcohols, the hydroxyl group can be deprotonated or participate in esterification reactions.

-

Reaction with Trifluoromethanesulfonic Anhydride (B1165640): In the presence of a base, this compound reacts with trifluoromethanesulfonic anhydride to yield the corresponding triflate ester.[2]

Base-Induced Elimination

-

Dehydrofluorination: In a basic solution, this compound undergoes an elimination reaction (dehydrofluorination) to produce acetaldehyde.[2] This reaction highlights the influence of the electron-withdrawing fluorine atom on the acidity of the adjacent protons.

Oxidation and Reduction

-

Oxidation: this compound can be oxidized by alcohol dehydrogenase (ADH) in biological systems, which is the first step in its metabolic activation to toxic compounds.[2] Standard laboratory oxidizing agents can convert primary alcohols to aldehydes or carboxylic acids, though specific studies on this compound with these reagents are less common in the initial search results.[10][11][12]

-

Reduction: The reduction of alcohols is not a common transformation in organic synthesis.

Incompatible Materials

This compound is incompatible with strong oxidizing agents (such as chlorates, nitrates, peroxides), strong bases, strong acids, and epoxides.[13] Contact with these materials may lead to fires or explosions.[13]

Thermal Stability and Decomposition

Studies using single-pulse shock tubes have investigated the thermal decomposition of this compound at high temperatures (1000-1200 K).[14][15] The decomposition is a unimolecular process with two primary elimination pathways.[14][15]

-

HF Elimination: This is the major pathway, proceeding through a vinyl alcohol intermediate which then tautomerizes to acetaldehyde.[14][15]

-

H₂O Elimination: A secondary pathway involves the elimination of water to form vinyl fluoride (B91410).[14][15]

Other products observed include methane, ethylene (B1197577), ethane, and carbon monoxide, which are likely formed from the subsequent decomposition of acetaldehyde.[14][15]

Caption: High-temperature thermal decomposition pathways of this compound.

The experimentally determined rate constants for these primary decomposition channels are summarized in Table 2.

Table 2: Kinetic Parameters for Thermal Decomposition of this compound

| Reaction Pathway | Rate Constant (s⁻¹) | Activation Energy (Eₐ, kcal·mol⁻¹) | Reference |

|---|---|---|---|

| HF Elimination | 10¹³.¹⁷ ᵉˣᵖ[-(59.5)/(RT)] | 59.5 ± 1.7 | [14][15] |

| H₂O Elimination | 10¹⁴.³⁰ ᵉˣᵖ[-(69.7)/(RT)] | 69.7 ± 1.7 |[14][15] |

Metabolic Pathway and Toxicological Profile

The high toxicity of this compound is not inherent to the molecule itself but is a result of its metabolism.[2] It was formerly used as a rodenticide.[2][13] In the body, it is processed by the same enzymes that metabolize ethanol, leading to a "lethal synthesis."

The metabolic activation proceeds as follows:

-

Oxidation to Aldehyde: Alcohol dehydrogenase (ADH) oxidizes this compound to fluoroacetaldehyde (B75747).[2]

-

Oxidation to Acetate: Aldehyde dehydrogenase subsequently oxidizes fluoroacetaldehyde to fluoroacetate.[2]

-

TCA Cycle Inhibition: Fluoroacetate is a potent toxin because it mimics acetate. It is converted to fluorocitrate, which binds to and inhibits the enzyme aconitase in the tricarboxylic acid (TCA) cycle, effectively halting cellular respiration and leading to cell death.[2]

Reported effects of exposure in humans include epigastric distress, central nervous system effects, respiratory failure, and seizures.[2] It is classified as highly toxic upon ingestion, inhalation, or skin contact.[13][16] The oral lethal dose in humans is estimated to be less than 7 drops for a 70 kg person.[13]

Caption: Metabolic activation of this compound leading to TCA cycle inhibition.

Synthesis and Experimental Protocols

Synthesis via Finkelstein Reaction

A common and established method for synthesizing this compound is the Finkelstein reaction, where a chloro- or bromo- precursor is treated with an alkali metal fluoride.[2]

Experimental Protocol Summary (from 2-chloroethanol): [17]

-

Reactants: A mixture of anhydrous potassium fluoride (1.8 mol), ethylene glycol (230 g), and diethylene glycol (130 g) is prepared in a reaction vessel equipped with a stirrer and a distillation column.

-

Reaction: The mixture is heated to 170-180 °C. 2-Chloroethanol (1.2 mol, 322 g) is added dropwise over 3 hours.

-

Distillation: The product, this compound, has a lower boiling point than the starting material and is continuously distilled off as it is formed (b.p. 97-104 °C).[2][17]

-

Workup: The crude product is collected and treated with sodium fluoride to remove any hydrogen fluoride traces.

-

Purification: The final product is obtained by redistillation, with a reported yield of 42.5%.[17]

Caption: Experimental workflow for the synthesis of this compound.

Thermal Decomposition Analysis Protocol

The thermal decomposition kinetics summarized in Table 2 were determined using a single-pulse shock tube.[14][15]

-

Sample Preparation: A mixture of this compound in a bath gas (e.g., argon) is prepared.

-

Shock Heating: The gas mixture is rapidly heated to a high temperature (1000-1200 K) for a very short duration by a reflected shock wave.

-

Quenching: The reaction is rapidly quenched by expansion waves.

-

Analysis: The post-shock gas mixture is analyzed using gas chromatography (GC) to identify and quantify the reactant and all decomposition products.

-

Kinetics: By varying the temperature and analyzing the product distribution, the rate constants and activation energies for the decomposition pathways are determined.

Safety and Handling

This compound is a highly hazardous substance and must be handled with extreme caution.[16]

-

Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[13][16][18] Effects may be delayed.[16]

-

Flammability: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[13][18][19]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[19] Avoid contact with skin, eyes, and clothing.[19]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials.[1][18] Keep containers tightly closed.

-

Fire: In case of fire, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[19] Heating may cause containers to explode.[19] Combustion produces toxic fumes of carbon oxides and hydrogen fluoride.[13][19]

Conclusion

This compound possesses a unique stability and reactivity profile governed by the interplay between its hydroxyl and fluoro substituents. Its conformational preference for the gauche form, stabilized by intramolecular hydrogen bonding, is a key structural feature. While it undergoes typical alcohol reactions, its susceptibility to dehydrofluorination and its high-temperature decomposition via HF and H₂O elimination are notable aspects of its chemical behavior. The primary concern in its application is its metabolic activation to fluoroacetate, a potent inhibitor of the TCA cycle, which renders the compound extremely toxic. A comprehensive understanding of these properties is paramount for any researcher or professional utilizing this compound as a synthetic intermediate, ensuring both its effective use and the implementation of rigorous safety protocols.

References

- 1. innospk.com [innospk.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Ethanol, 2-fluoro- [webbook.nist.gov]

- 5. Increasing order of stability among the three main conformations (that is.. [askfilo.com]

- 6. In 2 - Fluoroethanol which conformer will be most stable? [allen.in]

- 7. researchgate.net [researchgate.net]

- 8. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]

- 9. m.youtube.com [m.youtube.com]

- 10. leah4sci.com [leah4sci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 19.2. Overview of common redox reactions | Organic Chemistry II [courses.lumenlearning.com]

- 13. Page loading... [wap.guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. prepchem.com [prepchem.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Fluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in 2-Fluoroethanol, a phenomenon of significant interest in physical organic chemistry and molecular engineering. This guide synthesizes data from various spectroscopic and computational studies to offer a detailed understanding of the structural and energetic consequences of this non-covalent interaction.

Introduction: The Gauche Effect and Hydrogen Bonding

This compound (FCH₂CH₂OH) is a classic example of a molecule exhibiting a strong preference for the gauche conformation over the anti conformation, a phenomenon largely attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl proton. This interaction, where the proton donor (hydroxyl group) and acceptor (fluorine atom) are part of the same molecule, significantly influences the molecule's geometry, stability, and spectroscopic properties. Understanding the nuances of this intramolecular hydrogen bond is crucial for fields ranging from computational chemistry to drug design, where such interactions can dictate molecular conformation and, consequently, biological activity.

Conformational Analysis: Gauche vs. Anti

Rotation around the central carbon-carbon bond in this compound gives rise to two primary staggered conformers: gauche and anti. Spectroscopic and computational studies have unequivocally demonstrated that the gauche conformer is significantly more stable.[1] In the gas phase, it is estimated that over 95% of this compound molecules exist in the gauche conformation.[2] This marked preference is a direct consequence of the stabilizing intramolecular hydrogen bond, which is geometrically favorable only in the gauche arrangement.

Visualization of Conformational Equilibrium

The equilibrium between the anti and gauche conformers, and the critical role of the intramolecular hydrogen bond, can be visualized as follows:

Caption: Conformational equilibrium of this compound.

Quantitative Structural and Energetic Data

The intramolecular hydrogen bond in the gauche conformer of this compound leads to distinct structural parameters compared to a hypothetical non-bonded state. The following tables summarize key quantitative data obtained from experimental studies, primarily microwave spectroscopy and electron diffraction.

Table 1: Structural Parameters of the Gauche Conformer of this compound

| Parameter | Value | Experimental Method |

| F···H Distance | 2.42 ± 0.02 Å | Microwave Spectroscopy[3] |

| FCCO Dihedral Angle | 62°12′ ± 1.0° | Microwave Spectroscopy[3] |

| CCOH Dihedral Angle | 55°30′ ± 3° | Microwave Spectroscopy[3] |

| CCF Bond Angle | 107.7° | Electron Diffraction[2] |

Table 2: Spectroscopic and Thermodynamic Data

| Parameter | Value/Observation | Significance |

| O-H Stretching Frequency | Red-shifted from the "free" OH stretch | Indicates a weakening of the O-H bond due to hydrogen bonding.[4] |

| Energy Difference (Gauche vs. Anti) | Gauche is more stable | The energy gain from the intramolecular hydrogen bond outweighs steric repulsion. |

| Dipole Moment (μa) | 0.38 ± 0.02 D | Reflects the charge distribution in the molecule.[3] |

| Dipole Moment (μb) | 1.47 ± 0.01 D | Reflects the charge distribution in the molecule.[3] |

Note: Specific quantitative values for the anti conformer's geometry and the precise energy difference and O-H frequency shift can vary depending on the experimental or computational method used and are not consistently reported in introductory literature.

Experimental Protocols for Characterization

The elucidation of the structure and energetics of this compound's conformers relies on a combination of spectroscopic techniques and computational modeling.

Generalized Experimental and Computational Workflow

The following diagram illustrates a typical workflow for investigating intramolecular hydrogen bonding:

Caption: Workflow for intramolecular H-bond analysis.

Microwave Spectroscopy

Principle: Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase. The precise transition frequencies are highly sensitive to the molecule's moments of inertia, which are determined by its three-dimensional structure. By analyzing the rotational spectra of different isotopic species, a detailed molecular structure, including bond lengths and angles, can be determined.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Detection: The absorption of microwave radiation is detected as a function of frequency.

-

Spectral Analysis: The resulting spectrum, consisting of sharp absorption lines, is analyzed to determine the rotational constants.

-